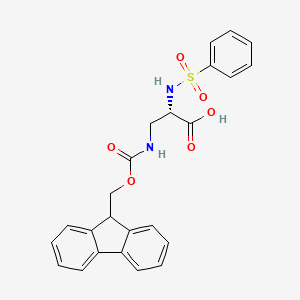
(4-(Aminomethyl)phenyl)(phenyl)methanone
Übersicht
Beschreibung
(4-(Aminomethyl)phenyl)(phenyl)methanone: is an organic compound with the molecular formula C14H13NO It is a derivative of benzophenone, where one of the phenyl groups is substituted with an aminomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Fries Rearrangement: One method to synthesize (4-(Aminomethyl)phenyl)(phenyl)methanone involves the Fries rearrangement of phenyl cyclohexane-carboxylate with aluminum chloride.
Oxidative Cleavage: Another method involves the oxidative cleavage of 3-cyclohexylbenzofuran in methylene chloride with ozone.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (4-(Aminomethyl)phenyl)(phenyl)methanone can undergo oxidation reactions, particularly at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ozone and other peroxides.
Reduction: Sodium borohydride in methanol and dichloromethane is a typical reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Products may include oxidized derivatives of the aminomethyl group.
Reduction: Reduced forms of the compound, such as secondary amines.
Substitution: Substituted derivatives with different functional groups replacing the aminomethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Chemical Probe Synthesis: (4-(Aminomethyl)phenyl)(phenyl)methanone is used as a building block for chemical probes, particularly in photoaffinity labeling.
Biology:
Biological Target Modification: The compound can be used to modify biological targets through UV light-induced covalent modification.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the synthesis of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
Molecular Targets and Pathways: When appended to a ligand or pharmacophore through its amine linker, (4-(Aminomethyl)phenyl)(phenyl)methanone allows for UV light-induced covalent modification of a biological target. This mechanism involves the formation of a covalent bond between the compound and the target molecule, potentially altering the target’s function .
Vergleich Mit ähnlichen Verbindungen
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: This compound contains an additional prop-2-yn-1-yloxy group, making it useful for click chemistry applications.
(4-(Aminomethyl)phenyl)methanamine: This compound lacks the phenyl group, making it structurally simpler.
Uniqueness: (4-(Aminomethyl)phenyl)(phenyl)methanone is unique due to its combination of an aminomethyl group and a phenyl group attached to a methanone core. This structure allows for versatile chemical modifications and applications in various fields.
Eigenschaften
IUPAC Name |
[4-(aminomethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQYYMAIVVSKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375443 | |
| Record name | [4-(Aminomethyl)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94341-55-6 | |
| Record name | [4-(Aminomethyl)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1363539.png)
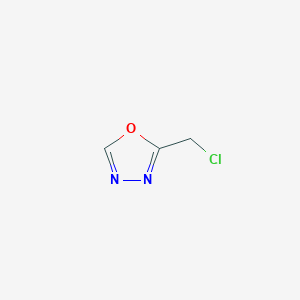
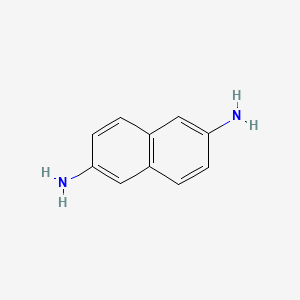
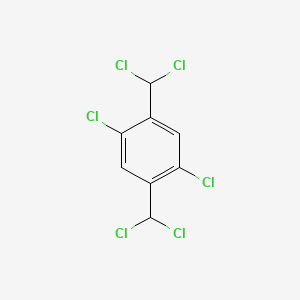
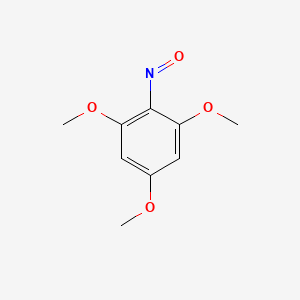
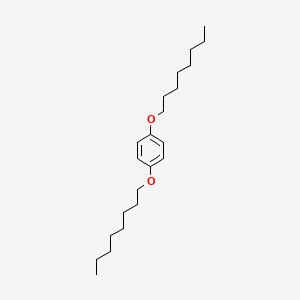
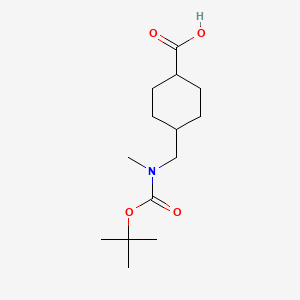
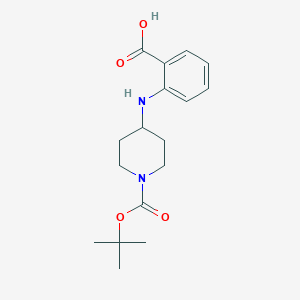
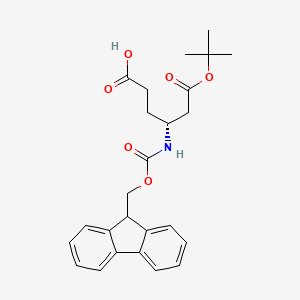
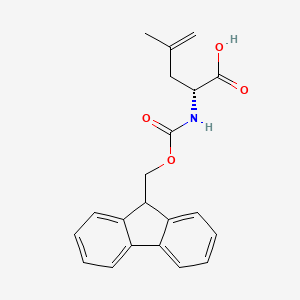
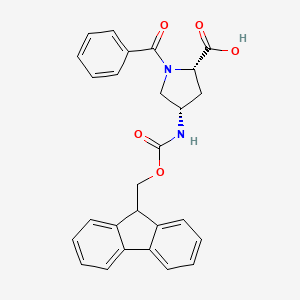
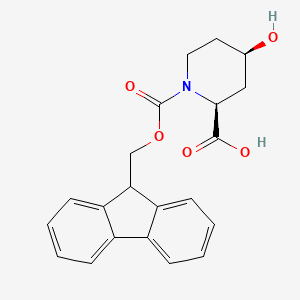
![3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid](/img/structure/B1363561.png)
